molecular formula C24H28N4O2S B2810560 2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 898434-44-1

2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No. B2810560
M. Wt: 436.57
InChI Key: KCDJJGBVIBDGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C24H28N4O2S and its molecular weight is 436.57. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallographic Insights

The structural analysis of similar diaminopyrimidin-2-yl)thioacetamide derivatives provides insights into the geometric orientation and interactions within crystals. For instance, crystallographic studies have shown how the pyrimidine ring inclination relative to the naphthalene ring system affects molecule linkage through hydrogen bonds, forming inversion dimers with specific ring motifs (Subasri et al., 2017). This structural information is crucial for understanding the molecular interactions and stability of such compounds.

Molecular Probes and Sensing

Certain derivatives of the compound have been synthesized and shown to possess selective and sensitive properties for metal ions, such as Zn2+ ions. These findings indicate potential applications in fluorescent imaging and as chemical probes for detecting specific ions in biological and environmental samples (Balakrishna et al., 2018).

Antitumor Activity

Derivatives of this compound have been studied for their antitumor activities. Research involving the synthesis of novel pyrimidiopyrazole derivatives and their evaluation against cancer cell lines suggests that some synthesized compounds demonstrate outstanding in vitro antitumor activity (Fahim et al., 2019). This highlights the potential therapeutic applications of these compounds in cancer treatment.

Chemical Sensing and Environmental Applications

The development of new chemosensors based on dansyl-based derivatives for detecting Cu2+ ions demonstrates the compound's application in environmental monitoring and biological imaging. These sensors offer high selectivity and sensitivity, with potential uses in real sample analysis and live cell imaging (Chae et al., 2019).

Heterocyclic Chemistry

The compound has been a key precursor in the synthesis of various heterocyclic systems, showing its versatility in organic synthesis and the creation of novel chemical entities with potential biological activities (Ghareb et al., 2017).

properties

IUPAC Name

2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-27(2)14-7-15-28-21-13-6-11-19(21)23(26-24(28)30)31-16-22(29)25-20-12-5-9-17-8-3-4-10-18(17)20/h3-5,8-10,12H,6-7,11,13-16H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDJJGBVIBDGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide

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